AG-270 - 2201056-66-6

AG-270

Catalog Number: EVT-8953162
CAS Number: 2201056-66-6
Molecular Formula: C30H27N5O2
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MAT2A Inhibitor AG-270 is an orally available small molecule inhibitor of methionine adenosyltransferase II alpha (MAT2A) with potential antineoplastic activity. Upon administration, AG-270 inhibits the activity of MAT2A, a metabolic enzyme responsible for the production of S-Adenosyl-L-methionine (SAM), a primary donor of methyl groups in cellular transmethylation reactions that regulate gene expression, cell growth, and differentiation. MAT2A activity is selectively essential in cancer cells deficient in methylthioadenosine phosphorylase (MTAP), a critical enzyme in the methionine salvage pathway, that is deleted in some human cancers. Inhibition of MAT2A may potentially inhibit tumor cell growth in MTAP-deleted cancers that rely heavily on SAM synthesis.
Overview

AG-270 is a novel compound classified as a first-in-class, oral inhibitor of methionine adenosyltransferase 2A (MAT2A). This enzyme plays a critical role in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biological processes, including gene regulation and protein modification. AG-270 specifically targets tumor cells with homozygous deletion of methylthioadenosine phosphorylase (MTAP), which is implicated in approximately 15% of human malignancies. By inhibiting MAT2A, AG-270 disrupts SAM production, leading to potential therapeutic effects in cancers that rely on this pathway for growth and survival .

Source and Classification

AG-270 was developed by Agios Pharmaceuticals as part of their research into metabolic vulnerabilities in cancer cells. It is classified under small molecule inhibitors targeting metabolic enzymes, specifically those involved in methylation processes. The compound has been evaluated in clinical trials, demonstrating its safety and efficacy profile in patients with advanced solid tumors or lymphoma harboring MTAP deletions .

Synthesis Analysis

The synthesis of AG-270 involves a multi-step process optimized for enhanced oral bioavailability and pharmacokinetic properties. Initial discovery efforts included fragment-based screening followed by structure-guided design, which led to significant improvements in potency—over 10,000-fold compared to earlier compounds. The synthetic pathway focuses on producing a compound that effectively inhibits MAT2A while maintaining suitable pharmacological characteristics for clinical use .

Technical Details

  • Initial Screening: Fragment-based screening identified potential MAT2A inhibitors.
  • Optimization: Iterative structure-guided design refined the compound’s efficacy and absorption.
  • Final Product: AG-270 exhibits favorable pharmacokinetics, allowing for once-daily dosing.
Molecular Structure Analysis

The molecular structure of AG-270 is characterized by its ability to bind to the active site of MAT2A, thereby inhibiting its function. The specific structural features that contribute to its potency include:

  • Core Structure: A unique scaffold that allows interaction with the enzyme's active site.
  • Binding Affinity: High binding affinity demonstrated through biochemical assays.
  • Molecular Weight: The molecular weight and other physicochemical properties are optimized for solubility and absorption.

Data

  • Molecular Formula: C₁₉H₁₉N₅O₃S
  • Molecular Weight: 393.45 g/mol
  • LogP: Indicates favorable lipophilicity for oral absorption .
Chemical Reactions Analysis

AG-270 primarily functions through reversible inhibition of MAT2A, impacting the metabolic pathways associated with SAM synthesis. The inhibition leads to decreased levels of SAM in tumor cells, which is critical for their proliferation.

Technical Details

  • Inhibition Mechanism: AG-270 binds to MAT2A, preventing it from converting methionine into SAM.
  • Impact on Tumor Cells: Reduced SAM levels lead to impaired methylation reactions essential for tumor growth and survival.
  • Biochemical Assays: Various assays have confirmed the compound's ability to lower SAM levels and affect downstream methylation processes .
Mechanism of Action

AG-270 exerts its therapeutic effects through a well-defined mechanism:

  1. Inhibition of MAT2A: By blocking this enzyme, AG-270 reduces the availability of SAM.
  2. Synthetic Lethality: Tumor cells with MTAP deletion become particularly sensitive to reduced SAM levels, leading to cell death.
  3. Reduction of Methylation: Decreased SAM results in lower methylation of critical proteins involved in cell cycle regulation and survival.

Data

  • Pharmacodynamics: Studies show significant reductions in plasma SAM levels (65%-74%) across various dosages, confirming target engagement .
Physical and Chemical Properties Analysis

AG-270 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; moderate aqueous solubility.
  • Stability: Chemically stable under physiological conditions.
  • Melting Point: Specific melting point data not available but expected to be within standard ranges for similar compounds.

Relevant Data

  • pH Stability Range: Effective within physiological pH ranges.
  • Half-Life: Ranges from 16.1 to 38.4 hours depending on dosage regimen .
Applications

AG-270 is primarily being explored for its therapeutic potential in oncology:

  • Cancer Treatment: Specifically targeting tumors with MTAP deletions, including non-small cell lung cancer and pancreatic cancer.
  • Clinical Trials: Currently undergoing Phase 1 trials assessing safety, tolerability, pharmacokinetics, and preliminary efficacy as both a monotherapy and in combination with other chemotherapeutics like taxanes .
Molecular Mechanisms of MAT2A Inhibition

Allosteric Binding Dynamics of AG-270

AG-270 (S095033) binds methionine adenosyltransferase 2A at a topographically distinct site from the enzyme’s catalytic center. This allosteric binding pocket is situated at the dimer interface of methionine adenosyltransferase 2A, approximately 20 Å from the active site where adenosine 5′-triphosphate and L-methionine are converted to S-adenosylmethionine [2] [6]. X-ray crystallography studies (Protein Data Bank ID: 7KCC) reveal that AG-270 stabilizes a conformational rearrangement in methionine adenosyltransferase 2A through hydrophobic interactions with residues Phe-245, Leu-249, and Phe-286, alongside hydrogen bonding with Arg-264 and Asn-288 [5] [6]. This induced-fit mechanism alters the enzyme’s tertiary structure, diminishing its catalytic efficiency without competing with endogenous substrates.

The binding affinity of AG-270 exhibits nanomolar potency, with a half-maximal inhibitory concentration value of 14 nM in enzymatic assays [5] [6]. Isothermal titration calorimetry studies confirm that adenosine 5′-triphosphate binding precedes L-methionine recruitment in methionine adenosyltransferase 2A’s ordered kinetic mechanism; however, AG-270’s allosteric inhibition remains unaffected by fluctuations in adenosine 5′-triphosphate or L-methionine concentrations [2]. Crucially, the allosteric site overlaps with the binding region for methionine adenosyltransferase 2A’s regulatory partner, MAT2B. MAT2B stabilizes methionine adenosyltransferase 2A protein levels in an nicotinamide adenine dinucleotide phosphate-dependent manner, and AG-270 disrupts this stabilization by competitively displacing MAT2B [7]. This dual interference—direct enzymatic inhibition and disruption of methionine adenosyltransferase 2A-MAT2B complexation—amplifies the compound’s metabolic impact in cancer cells.

Table 1: Biophysical Characteristics of AG-270 Binding to MAT2A

ParameterValueExperimental Method
IC₅₀ (enzymatic inhibition)14 nMFluorescence polarization assay
Kd (binding affinity)6 ± 1 nMIsothermal titration calorimetry
Binding site locationDimer interface (allosteric)X-ray crystallography (PDB 7KCC)
Key interacting residuesPhe-245, Leu-249, Phe-286, Arg-264, Asn-288Co-crystal structure analysis

Noncompetitive Inhibition Kinetics and S-adenosylmethionine Depletion

AG-270 operates via a noncompetitive kinetic mechanism, reducing methionine adenosyltransferase 2A’s maximal velocity without altering its Michaelis constant for adenosine 5′-triphosphate or L-methionine [2] [6]. This kinetic profile confirms the compound’s independence from substrate concentrations—a critical feature for sustaining inhibition amid fluctuating metabolic conditions in tumors. Mechanistically, AG-270 binding impedes the conformational transition of methionine adenosyltransferase 2A from its "open" to "closed" state, a change necessary for efficient S-adenosylmethionine synthesis [2]. Consequently, the catalytic synthesis of S-adenosylmethionine from adenosine 5′-triphosphate and L-methionine is sterically hindered, leading to intracellular S-adenosylmethionine depletion.

In the phase I clinical trial (NCT03435250), AG-270 administration induced dose-dependent reductions in plasma S-adenosylmethionine levels, with maximal decreases ranging from 54% to 70% across dose levels (50–400 mg once daily) [1] [3]. Tumor biopsies from treated patients demonstrated commensurate decreases in symmetrically di-methylated arginine residues—direct evidence of impaired methyltransferase activity secondary to S-adenosylmethionine depletion [1]. The depletion kinetics followed a biphasic pattern: an initial rapid decline within 4–8 hours post-dosing, followed by a sustained suppression phase correlating with AG-270’s plasma half-life of 5–21 hours across preclinical species [5]. This prolonged suppression is pharmacologically advantageous for maintaining continuous pressure on S-adenosylmethionine-dependent oncogenic processes.

Structural Modulation of Protein Arginine N-Methyltransferase 5-Dependent Messenger RNA Splicing

S-adenosylmethionine depletion by AG-270 exerts its most consequential effects via the synthetic lethality pathway involving protein arginine N-methyltransferase 5. Protein arginine N-methyltransferase 5, which catalyzes symmetric di-methylation of arginine residues on histones and spliceosomal proteins, exhibits exceptional sensitivity to the methyl donor ratio of S-adenosylmethionine to 5′-methylthioadenosine [1] [9]. In MTAP-deleted cancers (representing ~15% of malignancies), 5′-methylthioadenosine accumulation intrinsically partially inhibits protein arginine N-methyltransferase 5 by competing with S-adenosylmethionine at its binding site. AG-270 exacerbates this vulnerability by further depleting S-adenosylmethionine, thereby elevating the 5′-methylthioadenosine:S-adenosylmethionine inhibitory ratio [9].

Protein arginine N-methyltransferase 5 inhibition disrupts the fidelity of messenger RNA splicing, particularly affecting transcripts encoding regulators of cell cycle progression and apoptosis. Tumor biopsies from AG-270-treated patients showed reduced symmetrically di-methylated arginine levels on spliceosomal components such as small nuclear ribonucleoproteins [1]. This impairment causes aberrant splicing of MDM4—a negative regulator of p53—leading to exon skipping and premature termination codon inclusion. The resultant truncated MDM4 protein fails to suppress p53, enabling p53-mediated cell cycle arrest and apoptosis [9]. Additionally, proteomic analyses reveal mis-splicing of genes involved in mitotic spindle assembly (e.g., AURKB, BIRC5) and DNA damage repair (e.g., BRCA2), culminating in mitotic defects such as micronucleation and multinucleation [1] [3].

Table 2: AG-270 Effects on PRMT5-Dependent Splicing and Downstream Targets

Biological ProcessAffected Gene/ProteinConsequence of Inhibition
Spliceosomal methylationSmall nuclear ribonucleoproteinsReduced symmetrically di-methylated arginine residues
p53 regulationMDM4 pre-messenger RNAExon skipping → nonfunctional MDM4 → p53 activation
Mitotic regulationAURKB, BIRC5 transcriptsAberrant splicing → mitotic catastrophes
DNA repair machineryBRCA2 transcriptMis-splicing → genomic instability

The synthetic lethality between MTAP deletion and methionine adenosyltransferase 2A inhibition thus converges structurally on protein arginine N-methyltransferase 5 dysregulation. AG-270 exploits this dependency by turning the inherent 5′-methylthioadenosine accumulation in MTAP-null cells into a fatal weakness through strategic S-adenosylmethionine depletion [9]. This mechanistic precision underscores AG-270’s role as a paradigm-shifting agent in targeting metabolism-dependent vulnerabilities in molecularly defined cancers.

Properties

CAS Number

2201056-66-6

Product Name

AG-270

IUPAC Name

3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C30H27N5O2

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C30H27N5O2/c1-37-23-17-15-21(16-18-23)26-28(32-24-14-8-9-19-31-24)33-29-25(20-10-4-2-5-11-20)27(34-35(29)30(26)36)22-12-6-3-7-13-22/h3,6-10,12-19,34H,2,4-5,11H2,1H3,(H,31,32)

InChI Key

LSOYYWKBUKXUHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3C(=C(NN3C2=O)C4=CC=CC=C4)C5=CCCCC5)NC6=CC=CC=N6

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